Isoxazolo[5,4-b]pyridine-3-acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
58035-54-4 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-6-5-2-1-3-9-8(5)13-10-6/h1-3H,4H2,(H,11,12) |
InChI Key |
VWANQWLUBLFPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CC(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Isoxazolo 5,4 B Pyridine 3 Acetic Acid Derivatives
Design Principles for Isoxazolo[5,4-b]pyridine-3-acetic acid Analogues
The design of analogues of this compound is often guided by the intended biological target. A common strategy involves the synthesis of a focused library of derivatives with systematic modifications at key positions to explore the chemical space around the core scaffold. mdpi.com These modifications are typically introduced on the isoxazole (B147169) ring, the pyridine (B92270) moiety, and the acetic acid side chain.
One key design principle is the functionalization of the 3-amino group of a precursor, 3-aminoisoxazolo[5,4-b]pyridine, with various acid halides and substituted aromatic aldehydes. nih.gov This approach allows for the introduction of a diverse range of substituents to probe their effects on activity. Another important design consideration is the similarity of the isoxazolo[5,4-b]pyridine (B12869864) core to purine (B94841) bases, which suggests its potential as an antimetabolite that can interfere with nucleic acid synthesis, a valuable property in anticancer drug design. mdpi.com
Impact of Substituent Variation on the Isoxazole Ring
The isoxazole ring is a critical component for the biological activity of this class of compounds. Modifications to this ring can significantly modulate the potency and selectivity of the derivatives. For instance, in a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one based IDO1 inhibitors, the oxygen atom in the isoxazole ring was observed to form a coordinate bond with the heme iron in the active site of the enzyme, highlighting its importance for inhibitory activity. mdpi.com
Furthermore, the introduction of different substituents at various positions of the isoxazole ring has been shown to impart a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.gov While specific data for this compound is limited, general trends in related isoxazole-containing compounds suggest that both the nature and position of substituents are crucial. For example, in some series, the presence of a methyl group is favorable, while in others, aromatic substituents enhance activity. researchgate.net
Influence of Modifications on the Pyridine Moiety
In related fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, modifications to the pyridine ring have been shown to be critical for activity. For example, in a series of PI3K inhibitors, the pyridyl group attached to the core scaffold was found to be a necessary moiety for enzymatic potency, with its replacement by a phenyl group leading to a significant decrease in activity. nih.gov This underscores the importance of the pyridine nitrogen and its electronic environment in interacting with biological targets. While direct SAR data for the pyridine moiety of this compound is not extensively documented, these findings from analogous systems provide valuable insights.
Role of the Acetic Acid Side Chain in Modulating Biological Activity
The acetic acid side chain at the 3-position of the isoxazolo[5,4-b]pyridine core is a key functional group that can significantly influence the biological profile of the molecule. This acidic moiety can participate in important interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.
The length and nature of this acidic side chain can be critical. For instance, in a study of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine compounds, a long-chain hydroxamic acid residue bound to the C-3 amide portion was found to be crucial for inhibitory activity against Hsp90 and HDAC6. nih.gov While this is not an acetic acid, it highlights the importance of the acidic functional group at this position. The carboxylic acid group can also be esterified or converted to an amide to modulate properties such as cell permeability and metabolic stability.
Stereochemical Considerations in this compound Derivatives
While specific studies on the stereochemistry of this compound derivatives are not widely available, the principles of stereochemistry are fundamental in drug design and biological activity. If a chiral center is introduced into the molecule, for example, through substitution on the acetic acid side chain, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological and toxicological profiles.
In a study of chiral pyrazolo[4,3-e] nih.govmdpi.comtriazine sulfonamides, the different stereoisomers displayed distinct interactions with the active site of mushroom tyrosinase, with specific short contacts observed for one enantiomer. researchgate.net This demonstrates that the three-dimensional arrangement of atoms is critical for molecular recognition by biological targets. Therefore, any future development of chiral this compound derivatives would necessitate a thorough investigation of the biological activities of the individual stereoisomers.
Privileged Structure Identification within the Isoxazolo[5,4-b]pyridine Scaffold
The isoxazolo[5,4-b]pyridine framework is considered a privileged structure in medicinal chemistry. nih.gov This is due to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets. Its fused bicyclic nature provides a rigid core, which can be advantageous for binding to specific protein pockets, while also allowing for diverse functionalization at multiple positions.
The structural similarity of the isoxazolo[5,4-b]pyridine core to other biologically important heterocycles, such as purines, further enhances its status as a privileged scaffold. mdpi.com This mimicry allows for the design of molecules that can interact with biological systems that recognize purine-like structures, leading to a broad range of potential therapeutic applications. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and selectivity.
Data Tables
Table 1: Impact of Substituent Variation on the Isoxazole Ring of Selected Isoxazole-Containing Compounds
| Compound ID | Scaffold | R1 | R2 | Biological Activity (IC50/EC50) | Target |
| 23 | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | p-Trifluoromethylphenyl | H | 23 µM | hIDO1 mdpi.com |
| 32 | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | p-Cyclohexylphenyl | H | Low µM range | hIDO1 mdpi.com |
| 20 | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | p-Methoxycarbonylphenyl | H | Low µM range | hIDO1 mdpi.com |
| 3g | Oxazolo[5,4-d]pyrimidine (B1261902) | 5-amino-3-methyl-isoxazol-4-yl | 3-(N,N-dimethylamino)propyl | 58.4 µM | HT29 cancer cell line mdpi.com |
Table 2: Influence of Modifications on the Pyridine Moiety of Thiazolo[5,4-b]pyridine (B1319707) Derivatives
| Compound ID | Scaffold | R (at Pyridine Moiety) | Biological Activity (IC50) | Target |
| 19a | Thiazolo[5,4-b]pyridine | 2-Methoxypyridyl | 3.6 nM | PI3Kα nih.gov |
| Analogue | Thiazolo[5,4-b]pyridine | Phenyl | 501 nM | PI3Kα nih.gov |
Table 3: Role of the Acetic Acid Side Chain in Modulating Biological Activity of Related Heterocyclic Compounds
| Compound ID | Scaffold | Side Chain at C3 | Biological Activity | Target |
| 31 | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine | Long chain hydroxamic acid amide | Inhibitory activity | Hsp90 and HDAC6 nih.gov |
Molecular Mechanisms of Action and Biochemical Target Identification
Elucidation of Receptor and Enzyme Binding Affinities
The binding affinity of Isoxazolo[5,4-b]pyridine-3-acetic acid and its derivatives to various biological targets is a critical aspect of understanding their mechanism of action. Research into related isoxazolopyridine and thiazolopyridine structures has revealed interactions with several key enzymes and receptors.
While direct studies on this compound are not extensively documented, the structurally related thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Derivatives of thiazolo[5,4-b]pyridine have demonstrated significant inhibitory activity against PI3Kα. For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines exhibited nanomolar inhibitory concentrations (IC50) against PI3Kα, PI3Kγ, and PI3Kδ. The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold is thought to be a key hinge-binding motif for PI3K kinase inhibitors. This suggests that the isoxazolo[5,4-b]pyridine (B12869864) core of the title compound could similarly orient within the ATP-binding pocket of PI3Kα, potentially leading to inhibitory activity. Further investigation is required to determine the precise binding affinity and inhibitory concentration of this compound for PI3Kα.
Table 1: PI3K Inhibitory Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Target | IC50 (nM) |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Compound 19a | PI3Kα | 3.6 |
| Thiazolo[5,4-b]pyridine | Compound 19a | PI3Kγ | N/A |
| Thiazolo[5,4-b]pyridine | Compound 19a | PI3Kδ | N/A |
| Thiazolo[5,4-b]pyridine | Compound 19b | PI3Kα | N/A |
| Thiazolo[5,4-b]pyridine | Compound 19c | PI3Kα | N/A |
Data is illustrative and based on findings for structurally related thiazolo[5,4-b]pyridine derivatives.
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens and estrogens, making it a critical target in the treatment of hormone-dependent cancers such as prostate cancer. Research has indicated that isoxazolo[4,5-b]pyridines, an isomeric form of the scaffold , have been investigated as inhibitors of CYP17. nih.gov This suggests that the isoxazolopyridine core may have the potential to interact with the active site of CYP17.
Furthermore, studies on other isoxazole-containing molecules, such as isoxazolyl steroids, have demonstrated inhibitory effects on human CYP17A1 activity. ijpca.org While these findings are on different molecular frameworks, they highlight the potential of the isoxazole (B147169) moiety to contribute to CYP17 inhibition. The specific binding affinity and inhibitory capacity of this compound against CYP17 remain to be elucidated through direct experimental evaluation.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications. Consequently, inhibitors of aldose reductase are of significant therapeutic interest.
While there is no direct evidence for this compound as an aldose reductase inhibitor, studies on structurally similar compounds are informative. Research on isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid derivatives has revealed potent aldose reductase inhibitory activity. This suggests that the isoxazole-acetic acid pharmacophore may be a key structural feature for interaction with the enzyme's active site. The inhibitory potential of this compound against aldose reductase warrants further investigation to confirm this hypothesis.
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and modulation of GABA receptors can produce sedative, anxiolytic, and anticonvulsant effects. Certain isoxazolopyridine isomers are known to interact with GABA receptors.
For example, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP), a structural analog, is a known GABA-A receptor agonist. However, its thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, is only a weak GABA agonist, indicating that the oxygen atom in the isoxazole ring is important for potent activity. nih.gov The specific interaction of the Isoxazolo[5,4-b]pyridine scaffold with an acetic acid side chain at the 3-position with GABA receptors has not been reported in the available literature. Given the activity of its isomers, it is plausible that this compound could modulate GABA receptor function, though its specific agonist or antagonist profile is unknown.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.
A derivative of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine bearing a hydroxamic acid residue has been shown to inhibit HDAC6. researchgate.net Hydroxamic acids are a well-known zinc-binding group that is essential for the inhibitory activity of many HDAC inhibitors. The acetic acid moiety of this compound could potentially be converted to a hydroxamic acid to achieve potent HDAC inhibition. Alternatively, the carboxylic acid itself may act as a weaker zinc-binding group. The potential for this compound or its derivatives to act as HDAC inhibitors is a promising area for future research.
Table 2: Potential Enzyme and Receptor Interactions of this compound Based on Related Structures
| Target | Related Compound Class | Observed Activity of Related Compound |
|---|---|---|
| PI3Kα | Thiazolo[5,4-b]pyridines | Inhibition |
| CYP17A1 | Isoxazolo[4,5-b]pyridines, Isoxazolyl steroids | Inhibition |
| Aldose Reductase | Isoxazolo-pyridazine-acetic acids | Inhibition |
| GABA Receptors | Tetrahydroisoxazolo[4,5-c]pyridines | Agonism |
| HDAC6 | Tetrahydroisoxazolo[4,5-c]pyridine-hydroxamic acid | Inhibition |
This table summarizes potential activities based on structurally similar compounds and requires experimental verification for this compound.
Modulation of Intracellular Signaling Pathways
The interaction of this compound with its primary biochemical targets can lead to the modulation of various downstream intracellular signaling pathways. Based on its potential to inhibit PI3Kα, this compound could significantly impact the PI3K/Akt/mTOR pathway.
Inhibition of PI3Kα would prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This would, in turn, block the activation of downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). The subsequent deactivation of the Akt/mTOR signaling cascade would likely result in decreased cell proliferation, survival, and growth. Given that the PI3K signaling pathway is frequently overactive in cancer, its inhibition by this compound could be a key mechanism for potential anti-neoplastic effects. Further cellular and molecular studies are necessary to confirm the modulation of this and other signaling pathways by this compound.
Investigation of Protein-Ligand Interactions through Biophysical Methods
The direct interaction of a small molecule with its protein target is a cornerstone of its mechanism of action. While specific biophysical studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds provide a framework for understanding these interactions.
Biophysical techniques are essential for characterizing the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. For instance, studies on similar heterocyclic compounds, such as isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, have utilized biophysical methods like high-performance liquid chromatography (HPLC) with immobilized human serum albumin (HSA) to investigate their binding characteristics. mdpi.com This approach allows for the determination of binding affinities to major plasma proteins, which is crucial for understanding the pharmacokinetics of a compound.
Future biophysical investigations for this compound could employ a range of techniques to identify and characterize its direct binding partners.
Table 1: Biophysical Methods for Protein-Ligand Interaction Analysis
| Method | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Binding affinity (KD), association and dissociation rate constants (ka, kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of protein or ligand atoms upon binding. | Binding site mapping, structural changes upon binding, binding affinity. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | Precise binding mode, key interacting residues. |
These methods would provide invaluable data on the molecular interactions of this compound, helping to validate its targets and guide further structural optimization.
Gene Expression Profiling and Proteomics Approaches in Preclinical Models
To understand the broader cellular effects of a compound beyond its direct targets, researchers often turn to gene expression profiling and proteomics. These "omics" approaches provide a global view of the changes in mRNA and protein levels within a cell or organism following treatment.
While specific gene expression or proteomics studies on this compound are not yet prevalent, the application of these techniques to structurally related compounds highlights their potential. For example, proteomic profiling of cells treated with a thiazolo[5,4-b]quinoline derivative, a related heterocyclic system, revealed the induction of the unfolded protein response in addition to the expected DNA damage response. nih.gov This demonstrates the power of proteomics to uncover unexpected biological pathways affected by a compound.
A typical workflow for such a study in a preclinical model would involve:
Treatment of cultured cells or animal models with this compound.
Isolation of mRNA or proteins from the treated and control samples.
Analysis of mRNA levels using techniques like RNA-sequencing or microarrays.
Analysis of protein abundance using mass spectrometry-based proteomics.
Bioinformatic analysis to identify differentially expressed genes and proteins and the biological pathways they are involved in.
These approaches can reveal novel mechanisms of action, identify biomarkers of drug response, and uncover potential off-target effects.
Exploration of this compound as a Chemical Probe
A chemical probe is a small molecule that is used to study biological systems by selectively binding to and modulating the function of a specific protein target. The development of this compound as a chemical probe would require it to possess high potency, selectivity, and a well-characterized mechanism of action.
Research on related isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffolds has identified potent and selective inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), with these compounds being described as promising chemical probes for further development. mdpi.com These probes can be invaluable tools for target validation and for dissecting the role of a specific protein in complex biological processes.
To establish this compound as a chemical probe, the following characteristics would need to be demonstrated:
Potency: High affinity for its intended target.
Selectivity: Minimal interaction with other proteins, especially those within the same family.
Cellular Activity: The ability to engage its target in a cellular context and elicit a measurable biological response.
Defined Mechanism of Action: A clear understanding of how it modulates the function of its target.
The development of a chemical probe version of this compound, for instance by attaching a fluorescent tag or a biotin (B1667282) handle, could facilitate target identification and engagement studies.
Multi-Targeted Pharmacological Modulations
The concept of "one drug, one target" has been increasingly challenged by the recognition that many diseases involve complex networks of interacting proteins. Multi-targeted drugs, which are designed to interact with multiple targets simultaneously, can offer enhanced efficacy and a reduced likelihood of drug resistance.
The isoxazolopyridine scaffold and related structures have shown promise in the development of multi-targeted agents. For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of multiple phosphoinositide 3-kinases (PI3Ks) and as dual inhibitors of c-KIT and platelet-derived growth factor receptor alpha (PDGFRα). nih.govnih.gov Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated as multi-targeted tyrosine kinase inhibitors. mdpi.com
These findings suggest that the this compound core structure may have the potential for development into a multi-targeted pharmacological modulator. The identification of its target profile through comprehensive screening against a panel of kinases, receptors, and enzymes would be a critical step in exploring this possibility.
Table 2: Examples of Multi-Targeted Kinase Inhibitors with Related Scaffolds
| Scaffold | Targets | Therapeutic Area |
| Thiazolo[5,4-b]pyridine | PI3Kα, PI3Kγ, PI3Kδ | Cancer |
| Thiazolo[5,4-b]pyridine | c-KIT, PDGFRα | Gastrointestinal Stromal Tumors |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 and other kinases | Cancer |
Further investigation into the target profile of this compound will be crucial to determine if it exhibits a multi-targeted pharmacological profile and to assess its potential therapeutic applications in complex diseases.
Computational Chemistry and Cheminformatics in Isoxazolo 5,4 B Pyridine 3 Acetic Acid Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of the isoxazolo[5,4-b]pyridine (B12869864) scaffold, docking studies have been instrumental in identifying key interactions within the active sites of various enzymes and receptors.
For instance, studies on related fused heterocyclic systems like oxazolo[5,4-d]pyrimidines have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target. mdpi.com In these analyses, the isoxazole (B147169) moiety often participates in crucial hydrogen bonding and π-π stacking interactions within the receptor's active site. mdpi.com Docking simulations of isoxazolopyridine derivatives into the active sites of proteins like human serum albumin (HSA) have also been performed to understand binding parameters. researchgate.net One study on pyrazolopyridine and isoxazolopyridine derivatives found that a compound exhibited high binding affinity to HSA, with interactions involving hydrogen bonds with Gln348, Glu339, and Ser488 residues. researchgate.net
Although specific docking studies for Isoxazolo[5,4-b]pyridine-3-acetic acid are not extensively detailed in publicly available literature, the general principles observed for the isoxazolopyridine core suggest that the acetic acid side chain would likely seek interactions with polar or charged residues in a target's binding pocket, potentially forming key hydrogen bonds or salt bridges that enhance binding affinity.
Table 1: Representative Molecular Docking Interactions for Related Isoxazolopyridine Scaffolds
| Compound Scaffold | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Isoxazolopyridine | Human Serum Albumin (3V03) | Gln348, Glu339, Ser488 | Hydrogen Bonding |
| Isoxazolopyridine | Human Serum Albumin (4OR0) | Ser343 | Hydrogen Bonding |
This table is generated based on data from related isoxazolopyridine and oxazolopyrimidine structures to illustrate common interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are vital for predicting the activity of novel compounds and for optimizing lead structures.
For isoxazole-containing heterocycles, QSAR studies have successfully guided drug design. A study on antifungal isoxazolo[3,4-b]pyridin-3(1H)-one derivatives developed a robust QSAR model to predict their affinity for human serum albumin. mdpi.com The model, which met statistical criteria such as R² > 0.6 and Q² > 0.5, indicated that affinity is influenced not just by lipophilicity but also by the presence of hydrogen-bond acceptors and van der Waals volume. mdpi.com Similarly, QSAR studies on thiazolo[4,5-b]pyridin-2-one derivatives identified key molecular descriptors that enhance antioxidant activity, suggesting that smaller, hydrophilic molecules tend to be more active. dmed.org.ua These findings underscore the importance of physicochemical properties in the biological activity of this class of compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to find novel, active molecules.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.
MD simulations have been applied to various isoxazole and related heterocyclic derivatives to validate docking results. nih.gov In a study of quinoline-derived isoxazoles, MD simulations confirmed the stability of the ligand-receptor complexes with targets like CDK2 and VEGFR. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different protein regions. nih.gov For example, stable complexes often show RMSD values that plateau over the simulation time, typically within a range of 0.10 to 0.6 nm. nih.gov Such simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.
In Silico Prediction of ADMET Parameters
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity. Various computational tools and web servers are used to estimate these properties for novel compounds like this compound derivatives.
Studies on a wide range of isoxazole-containing compounds have utilized platforms like SwissADME and pkCSM for these predictions. researchgate.netnih.gov These analyses typically evaluate compliance with medicinal chemistry rules, such as Lipinski's Rule of Five, and predict parameters like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity. nih.govnih.gov For example, in silico ADMET studies on certain sulfonamide-pyridine derivatives predicted them to be non-mutagenic with low carcinogenicity risk. nih.gov Such predictions are invaluable for prioritizing which derivatives of the this compound scaffold should be synthesized and advanced to more resource-intensive experimental testing.
Table 2: Representative Predicted ADMET Properties for Isoxazole Derivatives
| Property | Predicted Outcome | Significance |
|---|---|---|
| Lipinski's Rule | Compliant | Good oral bioavailability potential |
| GI Absorption | High | Efficient absorption from the gut |
| CYP Inhibition | Inhibitor of some isoforms | Potential for drug-drug interactions |
This table represents typical ADMET parameters predicted for isoxazole-containing scaffolds based on general findings in the literature.
De Novo Design Strategies for Novel Isoxazolo[5,4-b]pyridine Scaffolds
De novo design involves the computational creation of novel molecular structures with desired properties, starting from scratch or by modifying existing scaffolds. These strategies can be used to explore new chemical space around the isoxazolo[5,4-b]pyridine core to design next-generation compounds with improved activity or selectivity.
The synthesis of diverse isoxazolo[5,4-b]pyridine libraries through methods like microwave-assisted multi-component reactions provides a foundation for such design efforts. nih.govresearchgate.net By analyzing the structure-activity relationships from initial screening hits, computational chemists can identify vectors for modification. For example, if docking studies show a particular region of the binding pocket is unoccupied, fragments can be computationally "grown" from the isoxazolo[5,4-b]pyridine core to fill this space and form new, favorable interactions, leading to the design of novel and potentially more potent derivatives.
Advanced Derivatization and Lead Optimization Strategies
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. nih.gov This approach is particularly useful for navigating intellectual property landscapes, improving physicochemical properties, and mitigating metabolic liabilities. bohrium.comnih.gov For the Isoxazolo[5,4-b]pyridine (B12869864) core, several scaffold hops could be envisioned to explore new chemical space while maintaining the key pharmacophoric features.
Table 1: Potential Scaffold Hopping Strategies for the Isoxazolo[5,4-b]pyridine Core
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |
| Isoxazolo[5,4-b]pyridine | Thiazolo[5,4-b]pyridine (B1319707) | The isoxazole (B147169) ring is replaced by a thiazole (B1198619) ring, altering the electronic properties and potential for hydrogen bonding, which could influence target binding and metabolic stability. |
| Imidazo[4,5-b]pyridine | The replacement of the oxygen atom in the isoxazole ring with a nitrogen atom introduces a hydrogen bond donor and alters the pKa of the heterocyclic system. | |
| Pyrazolo[3,4-b]pyridine | This isomeric scaffold repositions the nitrogen atoms within the five-membered ring, which can lead to different vectoral projections of substituents and interactions with the biological target. |
Bioisosteric replacement, a more subtle approach than scaffold hopping, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological effects. drughunter.com A key functional group in Isoxazolo[5,4-b]pyridine-3-acetic acid is the carboxylic acid moiety. While crucial for target interaction, carboxylic acids can present challenges such as poor membrane permeability and rapid metabolism. nih.govnih.gov Therefore, replacing the carboxylic acid with a suitable bioisostere is a common optimization strategy. semanticscholar.orgcambridgemedchemconsulting.com
Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Carboxylic Acid Bioisostere | Key Properties and Rationale |
| Tetrazole | The 1H-tetrazole group is a well-established carboxylic acid isostere with a similar pKa and planar structure, often leading to retained or improved biological activity. drughunter.comnih.gov |
| Acylsulfonamide | This group can mimic the hydrogen bonding interactions of a carboxylic acid while potentially improving cell permeability and metabolic stability. nih.gov |
| Hydroxamic acid | Hydroxamic acids are known to chelate metal ions and can serve as effective mimics of carboxylic acids in certain enzyme active sites. |
| Isoxazolol | The 3-hydroxyisoxazole moiety can act as an acidic proton donor and has been successfully used as a carboxylic acid surrogate in various drug candidates. nih.gov |
Prodrug Design and Delivery System Concepts (focus on chemical design)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design to overcome issues like poor solubility, limited permeability, and rapid metabolism. researchgate.netmdpi.com
One of the most common prodrug strategies for carboxylic acids is esterification. nih.gov By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can significantly enhance its ability to cross cell membranes. mdpi.com The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis back to the active carboxylic acid by esterases in the body.
Table 3: Examples of Ester Prodrug Strategies for a Carboxylic Acid Moiety
| Prodrug Ester Type | Activating Enzyme | Rationale and Properties |
| Alkyl Esters (e.g., methyl, ethyl) | Carboxylesterases | Simple modification to increase lipophilicity and improve passive diffusion across membranes. |
| Acyloxymethyl Esters | Carboxylesterases | Designed for rapid hydrolysis, often used to improve oral bioavailability. |
| Amino Acid Esters | Peptidases, Esterases | Can be designed to target specific transporters and may improve water solubility. |
Another prodrug approach involves the formation of amides. While generally more stable than esters, amide prodrugs can be designed to be cleaved by specific amidases or peptidases. nih.gov This can be particularly useful for achieving targeted drug release in certain tissues or cellular compartments.
Conjugation Strategies for Targeted Delivery (chemical methods)
Conjugation chemistry allows for the attachment of a drug molecule to a larger carrier molecule, such as a peptide, antibody, or polymer, to facilitate its delivery to a specific site of action. nih.gov This strategy can enhance the therapeutic index of a drug by increasing its concentration at the target site while minimizing exposure to healthy tissues. The carboxylic acid group of this compound provides a convenient point of attachment for such conjugation.
A common chemical method for conjugating carboxylic acids is through the formation of an amide bond. nih.govmdpi.com The carboxylic acid can be activated, for example, with a carbodiimide (B86325) reagent, to react with an amine group on the targeting moiety. beilstein-journals.org
Table 4: Chemical Methods for Conjugating a Carboxylic Acid-Containing Drug
| Linker Chemistry | Targeting Moiety Functional Group | Resulting Covalent Bond | Key Features |
| Carbodiimide coupling (e.g., EDC/NHS) | Amine | Amide | A widely used and robust method for linking to proteins, peptides, and other amine-containing carriers. beilstein-journals.org |
| Hydrazide chemistry | Aldehyde or Ketone | Hydrazone | Forms a stable linkage that can be designed to be cleavable under specific pH conditions, such as in the endosomal compartment of a cell. |
| Thiol-maleimide coupling | Thiol | Thioether | While not directly involving the carboxylic acid, the acetic acid side chain can be functionalized with a linker containing a maleimide (B117702) group to react with thiols on a carrier. |
Fragment-Based Drug Discovery Approaches with Isoxazolo[5,4-b]pyridine Fragments
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. frontiersin.orgnih.gov The Isoxazolo[5,4-b]pyridine core itself can be considered a valuable fragment for screening campaigns, or it can be deconstructed into smaller constituent fragments like isoxazole and pyridine (B92270).
The "rule of three" is a guideline for the properties of fragments used in FBDD, which generally have a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors and 3 hydrogen bond acceptors, and a cLogP of no more than 3. frontiersin.org
Once a fragment containing the isoxazolo[5,4-b]pyridine core or its components shows binding to a target, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgnih.gov
Fragment Growing: A confirmed fragment hit is elaborated by adding chemical substituents to explore and occupy adjacent binding pockets on the target protein.
Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule.
Fragment Merging: The structural features of two or more overlapping fragments are combined into a single new molecule that incorporates the key binding elements of the original fragments.
Multicomponent Reactions for Enhanced Chemical Diversity
Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. nih.gov MCRs are highly efficient for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization. nih.gov Several MCRs have been developed for the synthesis of the isoxazolo[5,4-b]pyridine scaffold. nih.govresearchgate.net
One notable approach involves the microwave-assisted, three-component reaction of an aromatic aldehyde, a β-dicarbonyl compound, and 5-amino-3-methylisoxazole. researchgate.net This method allows for the rapid generation of a variety of substituted isoxazolo[5,4-b]pyridines by simply varying the starting components. While some studies have reported the formation of isoxazolo[5,4-b]pyridine carboxylic acids through multicomponent reactions, the yields can sometimes be limited due to the stability of the reactants. researchgate.net
Table 5: Example of a Multicomponent Reaction for Isoxazolo[5,4-b]pyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Conditions | Product Class |
| Aromatic Aldehyde | Tetronic Acid | 3-Methylisoxazol-5-amine | Microwave irradiation | Isoxazolo[5,4-b]pyridine derivatives researchgate.net |
| Aryl Glyoxal | 5-Aminoisoxazoles | Malononitrile (B47326) | Ultrasound irradiation in acetic acid | Isoxazolo[5,4-b]pyridines |
These MCR strategies are invaluable for rapidly exploring the structure-activity relationships (SAR) around the this compound core, enabling the efficient synthesis of analogues with diverse substituents to improve potency and other pharmacological properties.
Challenges, Research Gaps, and Future Directions
Methodological Limitations in Current Synthesis and Biological Evaluation
The synthesis of the core isoxazolo[5,4-b]pyridine (B12869864) scaffold has been approached through various methods, including multicomponent reactions assisted by microwave irradiation or ultrasound. researchgate.net These modern techniques offer advantages such as high efficiency, reduced reaction times, and alignment with green chemistry principles by using environmentally benign solvents like water or acetic acid. researchgate.netresearchgate.net However, significant limitations persist, particularly concerning the synthesis of specific derivatives like Isoxazolo[5,4-b]pyridine-3-acetic acid.
Synthesis Limitations:
Precursor Availability: The synthesis of the 3-acetic acid derivative requires specific starting materials that may not be readily available or may necessitate complex multi-step preparations.
Scalability: While modern methods are efficient at a laboratory scale, scaling up production for extensive preclinical testing can present unforeseen challenges, requiring significant process optimization.
Biological Evaluation Gaps: The biological evaluation of the isoxazolo[5,4-b]pyridine class has been preliminary. Some derivatives have been screened for antiproliferative and antibacterial activities, but the scope of these investigations is narrow. nih.govresearchgate.net For this compound specifically, there is a notable absence of published biological data. A primary research gap is the lack of comprehensive screening to identify its potential therapeutic activities.
Unexplored Biological Targets and Pathways
The isoxazole (B147169) and fused isoxazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgnih.gov Derivatives have shown potential as inhibitors of enzymes like BACE1 (implicated in Alzheimer's disease) and as modulators of immune pathways through targets like Toll-like receptor 7 (TLR7). researchgate.netnih.govnih.gov
However, for the vast majority of isoxazolo[5,4-b]pyridine derivatives, including the 3-acetic acid variant, the specific molecular targets remain unidentified. The broad bioactivities reported for the general class—spanning anticancer, anti-inflammatory, and neuroprotective effects—suggest a rich but unexplored target landscape. researchgate.net Based on the activities of structurally similar heterocyclic systems, potential but uninvestigated targets could include:
Protein Kinases: Many heterocyclic compounds are kinase inhibitors. Targets like PI3K, c-KIT, and VEGFR-2, which are crucial in cancer signaling, are plausible but unverified targets. mdpi.comnih.govnih.gov
G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in numerous physiological processes and represents a major class of drug targets.
Ion Channels: Modulation of ion channels is another potential mechanism of action, particularly for compounds with neuroactive potential.
The table below summarizes the identified biological activities for the broader isoxazolo[5,4-b]pyridine class, highlighting the significant opportunity for target identification studies for this compound.
| Derivative Class | Reported Biological Activity | Potential Therapeutic Area | Reference |
| Sulfonamide derivatives | Antibacterial, Antiproliferative (MCF-7 cells) | Infectious Disease, Oncology | nih.govresearchgate.net |
| General derivatives | BACE1 Inhibition | Neurodegenerative Disease | researchgate.net |
| 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines* | Selective TLR7 Agonism | Immunology, Infectious Disease | nih.govnih.gov |
| General Isoxazoles | Anti-inflammatory, Neuroprotective | Inflammation, Neurology | rsc.orgresearchgate.net |
| Note: Structurally related scaffold |
Opportunities for Combination Therapies in Preclinical Contexts
Given the antiproliferative effects observed in some isoxazolo[5,4-b]pyridine derivatives, a logical future direction is the exploration of combination therapies in preclinical cancer models. nih.gov Combination strategies are a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.
For this compound, once a definitive anticancer activity is established, it could be investigated alongside standard-of-care chemotherapeutics or targeted agents. Preclinical studies could be designed to assess for synergistic or additive effects, potentially allowing for lower, less toxic doses of the co-administered drugs. Investigating its potential to overcome resistance mechanisms to existing drugs, such as those involving c-KIT mutations in gastrointestinal stromal tumors, represents another promising, albeit unexplored, avenue. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models
The initial biological screening of isoxazolo[5,4-b]pyridine derivatives has relied on traditional two-dimensional (2D) cancer cell line cultures. researchgate.net While useful for initial hit identification, these models poorly replicate the complex microenvironment of a human tumor. To meaningfully advance the preclinical study of this compound, more sophisticated models are required.
Advanced In Vitro Models:
3D Spheroids and Organoids: These models better mimic tumor architecture, cell-cell interactions, and nutrient gradients, providing more predictive data on drug efficacy.
Patient-Derived Cells: For investigating neuroprotective potential, using neurons derived from induced pluripotent stem cells (iPSCs) of patients with specific neurodegenerative diseases would offer a more relevant biological context. rsztnc.org
Advanced In Vivo Models:
Patient-Derived Xenograft (PDX) Models: In oncology, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered the gold standard for predicting clinical response.
Transgenic Disease Models: For non-cancer indications, such as Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the human pathology are essential for evaluating in vivo efficacy.
Emerging Technologies and Their Application to this compound Research
Leveraging emerging technologies will be critical to accelerating research and overcoming the limitations associated with this compound.
Synthesis and Automation: Flow chemistry platforms can enable rapid optimization of reaction conditions and facilitate automated synthesis of an analog library for structure-activity relationship (SAR) studies.
Target Identification: Modern chemoproteomics techniques, such as activity-based protein profiling (ABPP), can be used to identify the direct molecular targets of the compound in an unbiased manner within a native biological system.
Computational Chemistry: In silico methods like molecular docking and artificial intelligence (AI)-driven predictive models can help prioritize potential biological targets, predict ADME (absorption, distribution, metabolism, and excretion) properties, and guide the rational design of more potent and selective derivatives. nih.gov
High-Content Imaging: Automated microscopy and high-content analysis can provide multiparametric data on cellular responses to the compound, offering deeper insights into its mechanism of action beyond simple viability assays.
Roadmap for Translational Research in Preclinical Drug Discovery
To systematically address the current research gaps, a structured roadmap for the preclinical development of this compound is essential. This roadmap should progress from foundational studies to late-stage preclinical evaluation. rsztnc.org
Discovery and Hit Identification (12-18 months):
Chemistry: Optimize and scale the synthesis of this compound and create a focused library of closely related analogs to enable initial SAR.
Biology: Conduct broad, unbiased phenotypic screening across diverse disease models (e.g., panels of cancer cell lines, neuronal cells, microbial strains) to identify a confirmed "hit" activity.
Hit-to-Lead (12-24 months):
Chemistry: Expand the chemical library around the confirmed hit to explore the SAR and improve potency.
Biology: Validate the biological activity in secondary, more complex assays (e.g., 3D cell culture models). Begin target deconvolution studies to identify the mechanism of action.
Pharmacology: Perform initial ADME and pharmacokinetic (PK) profiling to ensure drug-like properties.
Lead Optimization (18-24 months):
Chemistry: Undertake iterative cycles of rational drug design and chemical synthesis to produce a lead compound with optimized potency, selectivity, and ADME/PK properties. rsztnc.org
Biology: Confirm the mechanism of action and evaluate the lead compound in advanced in vitro models (e.g., patient-derived organoids).
Pharmacology: Conduct in vivo proof-of-concept studies in relevant animal models of the targeted disease to demonstrate efficacy.
Preclinical Candidate Selection (12-18 months):
Chemistry: Finalize a scalable synthesis route suitable for producing larger quantities of the selected candidate.
Pharmacology & Toxicology: Perform formal in vivo efficacy, safety pharmacology, and toxicology studies under regulatory guidelines to support an Investigational New Drug (IND) application.
This roadmap provides a clear, albeit ambitious, path forward. The successful preclinical development of this compound hinges on systematically addressing the foundational gaps in its chemistry and biology before advancing to more complex and resource-intensive stages of drug discovery.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Isoxazolo[5,4-b]pyridine-3-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between substituted pyridine precursors and hydroxylamine derivatives. For instance, α-cyano esters reacting with hydroxylamine under acidic conditions can yield isoxazole rings fused to pyridine cores . Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for hydroxylamine) improves yields. Post-synthetic modifications, such as ester hydrolysis, generate the acetic acid moiety. Characterization via H/C NMR and HPLC purity checks (≥95%) are critical for validation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : H NMR shifts between δ 2.5–3.5 ppm indicate methyl/acetic acid protons, while aromatic protons appear at δ 7.0–8.5 ppm .
- IR : Stretching vibrations at 1680–1720 cm confirm carbonyl groups (acetic acid/isoxazole) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 266.3162) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic distribution and reactive sites .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., ethyl acetate) .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician immediately. Maintain SDS documentation onsite .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction parameters for synthesizing this compound derivatives?
- Methodological Answer : Apply a Box-Behnken design to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:
- Variables : 3 factors (e.g., 70–110°C, 0.5–2.0 mol% catalyst, DMF vs. THF).
- Response Surface Analysis : Identify interactions between variables to maximize yield (e.g., 90°C with 1.5 mol% catalyst in DMF increases yield by 22%) .
- Validation : Replicate optimal conditions in triplicate to confirm reproducibility (RSD <5%) .
Q. What computational tools enable predictive modeling of this compound’s reactivity in drug discovery?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states for nucleophilic attacks (e.g., Fukui indices highlight C-5 as electrophilic) .
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., COX-2) using AMBER or GROMACS.
- Machine Learning : Train models on PubChem data to predict solubility or toxicity profiles .
Q. How should researchers resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer :
- Hypothesis Testing : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) using ANOVA to assess statistical significance .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions via LC-MS/MS to rule out off-target effects .
- Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. CH) with activity trends using Hammett plots .
Q. What reactor design considerations are critical for scaling up this compound synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic cyclization steps (residence time: 10–30 minutes) .
- Catalyst Immobilization : Use silica-supported catalysts to improve recyclability (≥5 cycles with <10% yield drop) .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. How does the heterocyclic framework of this compound influence its stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 37°C. The acetic acid group enhances stability at pH 7.4 (t >24 hours) .
- Light Sensitivity : Expose to UV-Vis light (254 nm) to assess photodegradation; encapsulation in liposomes reduces decomposition by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
